Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate

Anti-inflammatory Imidazo[2,1-b]thiazole Structure-Activity Relationship

Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate (C₈H₇BrN₂O₂S, MW 275.12 g/mol) is a heterobicyclic compound belonging to the imidazo[2,1-b]thiazole family, featuring a fused imidazole-thiazole core with a bromine atom at the 5-position and an ethyl ester at the 2-position. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications spanning kinase inhibition, sigma receptor modulation, anti-inflammatory, herbicidal, and anticancer indications.

Molecular Formula C8H7BrN2O2S
Molecular Weight 275.12
CAS No. 2091263-00-0
Cat. No. B2720616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate
CAS2091263-00-0
Molecular FormulaC8H7BrN2O2S
Molecular Weight275.12
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=CN=C2S1)Br
InChIInChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-4-11-6(9)3-10-8(11)14-5/h3-4H,2H2,1H3
InChIKeyUHWLBECWGAVETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS 2091263-00-0): Physicochemical Profile and Scaffold Classification for Procurement Decisions


Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate (C₈H₇BrN₂O₂S, MW 275.12 g/mol) is a heterobicyclic compound belonging to the imidazo[2,1-b]thiazole family, featuring a fused imidazole-thiazole core with a bromine atom at the 5-position and an ethyl ester at the 2-position . The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications spanning kinase inhibition, sigma receptor modulation, anti-inflammatory, herbicidal, and anticancer indications [1]. Its SMILES notation (CCOC(=O)c1cn2c(Br)cnc2s1) confirms the distinct substitution pattern that differentiates this compound from other in-class analogs .

Why Ethyl 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate Cannot Be Interchanged with Close Structural Analogs


Substitution at the imidazo[2,1-b]thiazole 5-position is not biologically silent. Comparative anti-inflammatory assays demonstrate that introducing a bromine atom at the 5-position alters the percent inhibition of carrageenan-induced paw edema in a substituent-dependent manner, with 5-bromo derivatives (e.g., compound 12c) exhibiting 35% inhibition at 2 h versus 38% for the non-brominated parent 8c [1]. Sigma-1 receptor binding data from Esteve patent US-9617281-B2 further reveal that modification at the 5-position can shift binding affinity by nearly two orders of magnitude—from a Ki of 102.0 nM (unsubstituted or differently substituted) to 1.5 nM (optimized 5-substituted analog) [2]. The 2-ethoxycarbonyl group distinguishes this compound from its carboxylic acid analog (CAS 1550302-03-8, MW 247.07), where the ester form provides differential reactivity for further derivatization and may influence pharmacokinetic properties, though direct comparative bioavailability data are not publicly available as of the evidence cutoff . These quantifiable differences establish that generic substitution among imidazo[2,1-b]thiazole analogs carries material risk of altered biological and synthetic performance.

Quantitative Differentiation Evidence for Ethyl 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate vs. Structural Analogs


Anti-Inflammatory Activity Modulation by 5-Bromo Substitution: Inhibitory Effect Changes vs. Non-Brominated Parent Compounds

In a published study by Khazi et al. (2004), the anti-inflammatory activity of 3-methyl/ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles and their 5-bromo derivatives was evaluated using the carrageenan-induced rat paw edema model. The 5-bromo derivative 12c (35% inhibition at 2 h, 38% at 3 h) showed comparable but slightly reduced activity relative to its non-brominated parent 8c (38% at 2 h, 40% at 3 h), while 12a (22% at 2 h) showed a 13-percentage-point reduction compared to parent 8a (35% at 2 h) [1]. The reference standard phenylbutazone achieved 60% inhibition at 2 h and 65% at 3 h. These data demonstrate that 5-bromo substitution does not abolish anti-inflammatory activity but predictably modulates it in a compound-specific manner, providing a quantifiable differentiation from the des-bromo analogs.

Anti-inflammatory Imidazo[2,1-b]thiazole Structure-Activity Relationship

Synthetic Diversification via C-5 Bromine Handle: Palladium-Catalyzed Cross-Coupling Reactivity Benchmarking

The C-5 bromine atom in imidazo[2,1-b]thiazoles serves as a strategic synthetic handle for palladium-catalyzed amination and Suzuki–Miyaura cross-coupling, enabling late-stage diversification into functionalized libraries inaccessible from the non-halogenated core. C-5 bromoimidazo[2,1-b]thiadiazoles have been demonstrated to undergo efficient palladium-catalyzed amination under microwave irradiation, confirming the reactivity of bromine at this position toward C–N bond formation [1]. In contrast, the non-brominated parent scaffold requires separate halogenation and purification steps prior to diversification, adding synthetic steps and reducing overall throughput. While the exact yield difference for the target compound versus its 3-methyl analog has not been published in a head-to-head study, the general synthetic route described by Khazi et al. for 3-ethoxycarbonyl-5-bromo-6-arylimidazo[2,1-b]thiazoles proceeds via bromination of the parent free base in glacial acetic acid, providing access to the 5-bromo derivatives [REFS-1 in Evidence 1]. This reactivity profile positions the compound as a preferred entry point for parallel synthesis compared to the non-halogenated Ethyl imidazo[2,1-b]thiazole-2-carboxylate (CAS 349480-76-8), which lacks the halogen coupling handle.

Cross-coupling C–N amination Suzuki–Miyaura Medicinal chemistry

Sigma-1 Receptor Affinity Modulation by 5-Position Substituents: Class-Level Binding Data

The Esteve patent US-9617281-B2 discloses imidazo[2,1-b]thiazole derivatives with high affinity for sigma-1 receptors. Within this series, the 5-position substituent is a critical determinant of binding affinity: the parent core without optimized 5-substitution exhibits a sigma-1 Ki of 102.0 nM, while an optimized 5-substituted analog achieves a Ki of 1.5 nM, representing a 68-fold improvement [1]. Although the exact Ki for the 5-bromo-2-ethoxycarbonyl compound has not been reported, the class-level SAR establishes that the 5-position is a high-impact vector for sigma-1 affinity tuning. This differentiates the 5-bromo compound from analogs lacking a modifiable 5-position substituent (e.g., unsubstituted imidazo[2,1-b]thiazole-2-carboxylate) by offering a starting scaffold where the 5-position is already functionalized for further optimization.

Sigma-1 receptor CNS Pain Binding affinity

DHFR Inhibition Potential of Imidazo[2,1-b]thiazole-2-carboxylate Scaffold: Quantitative Benchmarking Against Clinical Antifolates

3-Methyl-imidazo[2,1-b]thiazole-2-carboxylate derivatives have been characterized as dihydrofolate reductase (DHFR) inhibitors, with lead compounds 22 and 23 achieving IC50 values of 0.079 μM and 0.085 μM, respectively — comparable in potency to the established antifolate methotrexate [1]. In contrast, less optimized 3-methyl-imidazo[2,1-b]thiazole-2-carboxylates in the same series exhibited IC50 values in the 96.25–100 μM range, a >1,000-fold difference driven by substituent variations at positions other than C-2 [1]. Separately, imidazo[2,1-b]thiazole-based dual EGFR/HER2 kinase inhibitors have demonstrated nanomolar potency, with compound 39 showing EGFR IC50 = 0.153 μM and HER2 IC50 = 0.108 μM [2]. These data establish that the imidazo[2,1-b]thiazole-2-carboxylate scaffold, when appropriately substituted, is capable of delivering potent enzymatic inhibition across multiple target classes, further differentiating it from scaffolds lacking the 2-ethoxycarbonyl functionality.

DHFR Antifolate Anticancer Imidazo[2,1-b]thiazole

Recommended Application Scenarios for Ethyl 5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry Probe for Sigma-1 Receptor Target Validation

The 5-bromo substituent provides a chemically addressable vector for tuning sigma-1 receptor affinity, as demonstrated by the 68-fold affinity range (Ki 1.5–102.0 nM) reported for imidazo[2,1-b]thiazole derivatives in patent US-9617281-B2 [1]. Research groups investigating sigma-1 receptor-mediated pain, depression, or neurodegenerative disorders can employ this compound as a starting scaffold for parallel derivatization campaigns via Suzuki or Buchwald–Hartwig coupling at the C-5 position.

Diversification-Ready Building Block for Kinase-Focused Chemical Libraries

The pre-installed C-5 bromine eliminates a halogenation step from the synthetic workflow, as established by the demonstrated reactivity of analogous C-5 bromoimidazo[2,1-b]thiadiazoles in palladium-catalyzed amination [2]. Coupled with the scaffold's proven capacity for nanomolar EGFR/HER2 kinase inhibition (IC50 0.108–0.153 μM) [REFS-1 in Evidence 4], this compound is suited as a core intermediate for the parallel synthesis of focused kinase inhibitor libraries targeting the EGFR/HER2 axis.

Anti-Inflammatory Lead Identification and SAR Expansion

The quantified anti-inflammatory activity of 5-bromo-imidazo[2,1-b]thiazole derivatives (22–35% inhibition at 2 h in the carrageenan-induced edema model) provides a baseline for structure-activity relationship expansion [REFS-1 in Evidence 1]. Teams pursuing non-steroidal anti-inflammatory drug (NSAID) alternatives can use this compound as a starting point for systematic substitution at the 2-ester and 5-bromo positions, with the phenylbutazone reference (60% at 2 h) serving as a clinically relevant benchmark.

Agrochemical Lead Optimization for Post-Emergence Herbicides

The imidazo[2,1-b]thiazole class has demonstrated herbicidal activity, with the closely related 5-bromo-6-(3-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole (4e) showing moderate post-emergence activity [2]. Agrochemical discovery programs can leverage the 5-bromo-2-ethoxycarbonyl substitution pattern of this compound as a scaffold for generating novel herbicide candidates, building on the documented activity of 5-haloimidazo[2,1-b]thiazoles in post-emergence herbicidal tests. The ethyl ester at position 2 further enables pro-herbicide strategies through ester hydrolysis to the active carboxylic acid form in planta.

Quote Request

Request a Quote for Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.